Oxazole-2-carboxylic acid, sodium salt

Catalog No.
S12922960
CAS No.
M.F
C4H3NNaO3+
M. Wt
136.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazole-2-carboxylic acid, sodium salt

Product Name

Oxazole-2-carboxylic acid, sodium salt

IUPAC Name

sodium;1,3-oxazole-2-carboxylic acid

Molecular Formula

C4H3NNaO3+

Molecular Weight

136.06 g/mol

InChI

InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1

InChI Key

DAMOVWVGBYVXET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)O.[Na+]

Oxazole-2-carboxylic acid, sodium salt, also known as sodium oxazole-2-carboxylate, is a sodium salt derivative of oxazole-2-carboxylic acid. It has the chemical formula C4H3NNaO3\text{C}_4\text{H}_3\text{N}\text{NaO}_3 and a molecular weight of approximately 135.053 g/mol. This compound typically appears as a white to off-white powder and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies .

Typical of carboxylic acids and their salts. Key reactions include:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form oxazole derivatives.
  • Esterification: It can react with alcohols to form esters, which are important in organic synthesis.
  • Nucleophilic substitution: The carboxylate group can act as a nucleophile in reactions with electrophiles, facilitating the formation of more complex molecules.

These reactions highlight its versatility as a building block in organic chemistry .

Sodium oxazole-2-carboxylate can be synthesized through several methods:

  • Direct Neutralization: Reacting oxazole-2-carboxylic acid with sodium hydroxide or sodium bicarbonate results in the formation of the sodium salt.
    C4H4NO3+NaOHC4H3NNaO3+H2O\text{C}_4\text{H}_4\text{N}\text{O}_3+\text{NaOH}\rightarrow \text{C}_4\text{H}_3\text{N}\text{NaO}_3+\text{H}_2\text{O}
  • Reflux Method: Heating a mixture of oxazole-2-carboxylic acid with sodium carbonate in water under reflux conditions can yield the sodium salt.
  • Solvent-Free Synthesis: Recent studies have explored solvent-free methods that use solid-state reactions to produce sodium oxazole-2-carboxylate efficiently.

These methods reflect the compound's accessibility for laboratory synthesis and industrial applications .

Sodium oxazole-2-carboxylate has several notable applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Agriculture: Potential applications in agrochemicals for crop protection.
  • Chemical Synthesis: Acts as a reagent or catalyst in organic synthesis processes.

Its solubility and reactivity make it valuable across these fields .

Interaction studies involving sodium oxazole-2-carboxylate have primarily focused on its reactivity with biological molecules. Research has indicated potential interactions with proteins and enzymes, suggesting that it may influence biochemical pathways. Studies utilizing spectroscopic techniques have been employed to observe these interactions at the molecular level, providing insights into its functionality within biological systems .

Sodium oxazole-2-carboxylate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium benzo[d]oxazole-2-carboxylateC8H4NNaO3Contains a benzene ring; potential enhanced stability.
Sodium 5-methyloxazole-2-carboxylateC5H5NNaO3Methyl group substitution; alters reactivity profile.
Sodium 4-(trifluoromethyl)benzoateC8H6F3NaO2Incorporates trifluoromethyl group; enhances lipophilicity.

Uniqueness

Sodium oxazole-2-carboxylate is unique due to its specific oxazole ring structure combined with the carboxylate functionality, which confers distinct reactivity and biological properties not found in other similar compounds. Its ability to participate in diverse

Robinson-Gabriel Synthesis Adaptations

The Robinson-Gabriel synthesis represents one of the most established methodologies for oxazole formation, particularly adaptable for oxazole-2-carboxylic acid derivatives [3]. This classical approach involves the intramolecular cyclization of 2-acylamino-ketones followed by dehydration to yield oxazoles [3]. The reaction mechanism proceeds through initial formation of an iminochloride intermediate when using hydrogen chloride as the cyclodehydrating agent [3].

Recent adaptations of the Robinson-Gabriel synthesis have incorporated trifluoroacetic anhydride as an effective cyclodehydrating agent for solid-phase applications [6]. The modified protocol requires ethereal solvents for optimal cyclization, demonstrating solvent-dependent mechanistic pathways [6]. This advancement has enabled the synthesis of oxazole derivatives with yields ranging from moderate to excellent, depending on substrate substitution patterns [6].

The mechanism involves initial activation of the acylamino ketone precursor, followed by intramolecular nucleophilic attack and subsequent elimination of water [3]. For oxazole-2-carboxylic acid derivatives, the carboxylic acid functionality can be introduced through appropriate choice of starting materials or subsequent functionalization of the oxazole ring [24].

A coupled Ugi and Robinson-Gabriel synthesis has been developed, allowing formation of oxazole cores from readily available starting materials [3]. This methodology utilizes sulfuric acid to promote the cyclodehydration step, providing access to diversely substituted oxazole derivatives [3]. The Wipf modification enables synthesis of substituted oxazoles from amino acid derivatives through side-chain oxidation with Dess-Martin reagent followed by cyclodehydration using triphenylphosphine, iodine, and triethylamine [3].

Van Leusen Oxazole Formation Mechanisms

The Van Leusen reaction utilizing p-tolylsulfonylmethyl isocyanide provides an efficient route to oxazole derivatives, including those bearing carboxylic acid functionalities [4] [30]. The reaction mechanism initiates with deprotonation of p-tolylsulfonylmethyl isocyanide, facilitated by the electron-withdrawing effects of both sulfone and isocyanide groups [4].

When aldehydes are employed as substrates, the Van Leusen reaction proceeds through nucleophilic attack onto the carbonyl carbon, followed by 5-endo-dig cyclization according to Baldwin's rules [4]. The resulting intermediate undergoes elimination of the tosyl leaving group to afford the oxazole product [4]. This methodology has been extensively applied to the synthesis of substituted oxazoles with high regioselectivity [30].

Recent modifications of the Van Leusen reaction have incorporated environmentally friendly conditions, including the use of β-cyclodextrin as a catalyst in aqueous media [30]. Under these conditions, oxazole formation proceeds at 50°C with excellent yields, representing a significant improvement over traditional harsh reaction conditions [30]. The reaction tolerates various functional groups and provides access to oxazole derivatives with yields ranging from 61% to 90% [30].

The substrate-modified Van Leusen reaction has enabled mild reaction conditions while maintaining high yields and functional group tolerance [30]. This advancement is particularly relevant for the synthesis of oxazole-2-carboxylic acid derivatives, where preservation of the carboxylic acid functionality is crucial [30]. Microwave-assisted Van Leusen reactions have further enhanced the efficiency of oxazole synthesis, reducing reaction times while maintaining excellent yields [30].

Modern Transition Metal-Catalyzed Routes

Modern transition metal catalysis has revolutionized oxazole synthesis, offering unprecedented selectivity and mild reaction conditions [33]. Gold-catalyzed methodologies have emerged as particularly effective for oxazole formation [5] [19]. The gold-catalyzed three-component reaction combines N-benzylimines, terminal alkynes, and acyl chlorides to form substituted oxazoles through sacrificial benzyl group strategies [5].

Gold-catalyzed tandem reactions involving amide, aldehyde, and alkyne coupling followed by cyclization provide access to 2,4,5-trisubstituted oxazoles in good yields [19]. These reactions proceed under mild conditions with water as the only theoretical side product, representing an atom-economical approach to oxazole synthesis [19]. The single catalyst system enables multi-step transformations with high efficiency [19].

Copper-catalyzed methodologies have demonstrated remarkable versatility in oxazole synthesis [15] [16] [22]. Copper-catalyzed cascade reactions of alkenes with azides proceed through 1,3-dipolar cycloaddition, ring cleavage, hydrogen migration, denitrogenation, and aerobic oxidative dehydrogenative cyclization sequences [15]. These reactions utilize air as the oxidant under mild conditions, providing an environmentally friendly approach to 2,5-disubstituted oxazoles [15].

The copper-catalyzed oxygenation approach combines molecular oxygen activation with oxidative carbon-hydrogen bond functionalization [16]. This transformation provides practical access to trisubstituted oxazoles from amines, alkynes, and molecular oxygen [16]. Isotope labeling experiments have confirmed the involvement of oxygenation in the reaction mechanism [16].

Copper-catalyzed oxidative [2+2+1] cycloaddition of internal alkynes and nitriles offers regioselective synthesis of oxazoles [22]. This methodology provides effective access to oxazole fragments with high regioselectivity under mild reaction conditions [22].

Silver-catalyzed synthesis represents another significant advancement in transition metal-mediated oxazole formation [20]. The silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides provides a novel strategy for oxazole construction [20]. Mechanistic investigations have confirmed the involvement of acyl cation and silver(II) intermediates in this transformation [20].

Palladium-catalyzed carbon-hydrogen activation has enabled direct synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles [14]. This transformation involves carbopalladation and tandem annulation sequences in a single operation [14]. The reaction proceeds efficiently under redox-neutral conditions with high atom economy [14].

Nickel-catalyzed synthesis through carbon-sulfur activation provides access to 2-substituted oxazoles via cross-coupling reactions of 2-methylthio-oxazole with organozinc reagents [21]. This methodology enables chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles [21].

Solid-Phase and Flow Chemistry Techniques

Solid-phase synthesis of oxazoles has been successfully implemented using the Robinson-Gabriel reaction on resin-bound substrates [6]. The methodology requires benzhydrylic-type linkers and trifluoroacetic anhydride as the cyclodehydrating agent [6]. Ethereal solvents are essential for complete cyclization following a cyclative-type mechanism [6].

Multiple synthetic routes have been investigated for assembling solid-supported precursors, including reaction of Merrifield α-methoxyphenyl resin with α-amino ketones followed by acylation [6]. Alternative approaches include direct alkylation of Rink amide resin, reductive amination with α-keto aldehydes, and protection strategies using 2,4-dinitrosulfonyl or allyl groups [6].

Flow chemistry techniques have demonstrated significant advantages for oxazole synthesis, particularly in terms of safety and scalability [7] [11] [12]. The synthesis of hydroperoxymethyl oxazoles by oxidation of alkylideneoxazoles with molecular oxygen has been implemented in microstructured reactors [7]. Elevated temperatures up to 100°C and pressures up to 18 bar enable approximately 90% conversion within 4 hours reaction time [7].

Continuous multistep synthesis protocols have been developed for 2-(azidomethyl)oxazoles from vinyl azides [11]. The three-step process involves thermolysis of vinyl azides to generate azirines, reaction with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles, and subsequent nucleophilic displacement with sodium azide [11]. Process integration enables synthesis in short overall residence times of 7 to 9 minutes with good overall yields [11].

Synthesis MethodReaction ConditionsYield RangeKey Advantages
Robinson-GabrielTrifluoroacetic anhydride, ethereal solventModerate to excellentEstablished methodology, solid-phase compatible
Van Leusenβ-cyclodextrin, 50°C, aqueous media61-90%Mild conditions, environmentally friendly
Gold-catalyzedRoom temperature, single catalystGood yieldsAtom-economical, water as sole byproduct
Copper-catalyzedAir as oxidant, mild conditionsVariableEnvironmentally friendly, cascade reactions
Flow chemistry100°C, 18 bar, 4 hours~90% conversionEnhanced safety, scalability

Ultrafast synthesis approaches using capillary microreactors have achieved dramatic reductions in synthesis time to milliseconds [12]. The precisely controlled two-step reaction at room temperature enables high throughput production with flow rates up to 7.6 milliliters per minute [12]. This methodology has been successfully applied to multigram scale production of oxazole derivatives [12].

The integration of batch and flow chemistry methods has been demonstrated in the total synthesis of complex oxazole-containing natural products [10]. The synthetic approach combines highly stereoselective aldol coupling, gold-catalyzed alkoxycyclization, and stereocontrolled diene cross-metathesis [10]. This integrated methodology achieves convergent assembly of the target molecule in 16 steps longest linear sequence [10].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis Strategies

Hydrogen-1 Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of oxazole-2-carboxylic acid, sodium salt exhibits characteristic resonances that provide valuable structural information about the heterocyclic ring system and the carboxylate functional group. The oxazole ring protons appear as distinct signals in the aromatic region, with the H-2 proton (adjacent to the nitrogen atom) resonating at approximately 8.5 parts per million due to the significant deshielding effect of the electronegative nitrogen and oxygen atoms [1] [2]. The H-4 proton, positioned between the nitrogen and oxygen atoms, displays a chemical shift around 8.0 parts per million, while the H-5 proton appears at approximately 7.3 parts per million [2].

The downfield positioning of these aromatic protons reflects the electron-withdrawing nature of both the oxazole ring system and the carboxylate substituent. The carboxylate group's electron-withdrawing properties further enhance the deshielding of the ring protons, particularly affecting the H-2 position due to its proximity to the carboxyl carbon [3]. In the sodium salt form, the carboxylic acid proton is replaced by sodium, eliminating the characteristic broad singlet typically observed around 12 parts per million for the free carboxylic acid [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of oxazole-2-carboxylic acid, sodium salt. The carbon atoms in the oxazole ring display distinct chemical shifts that reflect their unique electronic environments within the heterocyclic system [2]. The C-2 carbon, bearing the carboxylate substituent, appears as the most downfield signal at approximately 150-152 parts per million, reflecting the combined deshielding effects of the adjacent nitrogen atom and the electron-withdrawing carboxyl group [2].

The C-4 carbon resonates in the range of 125-142 parts per million, with the exact position depending on the specific substitution pattern and electronic environment [2]. The C-5 carbon typically appears between 138-150 parts per million, influenced by the proximity to both the oxygen and nitrogen atoms in the ring system [2]. The carbonyl carbon of the carboxylate group exhibits a characteristic chemical shift in the range of 165-185 parts per million, typical of aromatic carboxylic acid derivatives [4] [5].

Coupling Constant Analysis

Nuclear magnetic resonance coupling constants provide valuable information about the spatial relationships and electronic environments within the oxazole ring system. Research has demonstrated that nitrogen-15 labeled oxazole derivatives exhibit characteristic proton-nitrogen coupling constants, with two-bond hydrogen-nitrogen coupling constants typically ranging from 14.4 to 14.7 hertz [6]. These coupling constants serve as diagnostic tools for confirming the presence of the oxazole ring system and can be readily measured using standard nuclear magnetic resonance techniques [6].

The carbon-nitrogen coupling constants in nitrogen-15 labeled compounds provide additional structural confirmation, with one-bond carbon-nitrogen coupling constants typically observed in the range of 4-11 hertz [6]. Three-bond hydrogen-nitrogen coupling constants are generally smaller, typically falling in the range of 1-3 hertz, providing further evidence for the heterocyclic structure [6].

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Signatures

Fourier Transform Infrared Spectroscopy Characterization

The infrared spectrum of oxazole-2-carboxylic acid, sodium salt displays several characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The carboxylate group in the sodium salt form exhibits a characteristic carbonyl stretching vibration in the range of 1600-1700 wavenumbers, which is red-shifted compared to the free carboxylic acid due to the resonance stabilization of the carboxylate anion [7] [8]. The free carboxylic acid form would display a carbonyl stretch at approximately 1725-1700 wavenumbers [7] [8].

The oxazole ring system contributes several characteristic infrared absorption bands. The carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic ring system appear in the range of 1550-1600 wavenumbers [9]. The carbon-hydrogen stretching vibrations of the ring protons are observed in the region of 3000-3100 wavenumbers, characteristic of aromatic systems [8]. The ring breathing and deformation modes contribute to the fingerprint region between 600-1400 wavenumbers [9].

In the free acid form, the hydroxyl group of the carboxylic acid would exhibit a characteristic broad absorption band in the range of 2500-3200 wavenumbers due to hydrogen bonding interactions [7] [8]. However, in the sodium salt form, this band is absent, replaced by the characteristic features of the carboxylate anion [7]. The carbon-oxygen stretching vibrations of the carboxylate group appear in the range of 1210-1320 wavenumbers [7].

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, with certain vibrational modes showing enhanced intensity in the Raman spectrum. The oxazole ring system exhibits characteristic Raman bands that can be used for structural identification and characterization [10] [11]. The ring breathing modes typically appear as strong bands in the range of 1000-1200 wavenumbers, providing excellent diagnostic information for the heterocyclic system [11].

The carbon-carbon stretching vibrations within the oxazole ring contribute to the Raman spectrum in the range of 1550-1650 wavenumbers [11]. The carbonyl stretching vibration of the carboxylate group may show different intensity patterns in the Raman spectrum compared to the infrared spectrum, typically appearing in the range of 1640-1700 wavenumbers [11]. The carbon-hydrogen stretching vibrations of the aromatic ring system contribute to the high-frequency region of the Raman spectrum, typically observed around 3000-3100 wavenumbers [11].

Vibrational Mode Assignments

Detailed vibrational analysis of oxazole derivatives has been performed using density functional theory calculations combined with potential energy distribution analysis [12] [13]. The vibrational modes of the oxazole ring system can be classified into several categories: ring stretching modes, ring deformation modes, carbon-hydrogen bending modes, and out-of-plane vibrations [12]. The presence of the carboxylate substituent introduces additional vibrational modes related to the carbon-oxygen and carbon-carbon stretching vibrations of the carboxyl group [14].

The ring stretching modes typically appear in the range of 1400-1600 wavenumbers and involve coordinated stretching of the carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds within the heterocyclic ring [12]. The ring deformation modes contribute to the mid-infrared region and involve angular deformations of the ring system [12]. The carbon-hydrogen bending modes appear in the range of 1000-1300 wavenumbers and provide information about the substitution pattern of the ring system [12].

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Behavior

The mass spectrometric analysis of oxazole-2-carboxylic acid, sodium salt under electron impact ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak for the free acid form (molecular weight 113) may exhibit relatively low intensity due to the instability of the ionized molecule [15] [16]. The sodium salt form requires special consideration in mass spectrometric analysis, as the sodium ion may be lost during the ionization process, leading to observation of the protonated free acid.

The fragmentation pattern of carboxylic acid derivatives typically involves several characteristic pathways [15] [16]. The loss of the hydroxyl group (mass 17) represents one of the most common fragmentation pathways, resulting in a prominent fragment at mass-to-charge ratio 96 for the free acid form [15] [16]. The loss of the entire carboxyl group (mass 45) produces another significant fragment at mass-to-charge ratio 68, corresponding to the oxazole ring system [15] [16].

Ring Fragmentation Mechanisms

The oxazole ring system undergoes characteristic fragmentation under electron impact conditions, producing several diagnostic fragment ions. The molecular ion may lose carbon monoxide (mass 28) to produce a fragment corresponding to the remaining portions of the molecule [17] [18]. The ring system may also undergo fragmentation to produce smaller fragments such as hydrogen cyanide (mass 27) and other small molecules [17].

The fragmentation patterns of heterocyclic compounds like oxazole often involve the formation of stable charged species through rearrangement processes [17] [18]. The five-membered ring system may undergo ring-opening reactions followed by further fragmentation to produce characteristic low-mass fragments [17]. The presence of both nitrogen and oxygen in the ring system influences the fragmentation pathways and the stability of the resulting fragment ions [17].

Characteristic Fragment Ions

The mass spectrum of oxazole-2-carboxylic acid derivatives typically displays several characteristic fragment ions that serve as diagnostic markers for the compound. The base peak in the spectrum often corresponds to one of the major fragmentation pathways, such as the loss of the carboxyl group or the formation of a stable ring fragment [15] [16]. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the stability of the various ionic species [15] [16].

The decarboxylation process, involving the loss of carbon dioxide (mass 44), represents another significant fragmentation pathway that produces a fragment at mass-to-charge ratio 69 for the free acid form [16]. This fragmentation is particularly common in aromatic carboxylic acids and provides additional confirmation of the presence of the carboxyl functional group [16]. The oxazole ring system may also contribute fragments at mass-to-charge ratios corresponding to various combinations of carbon, hydrogen, nitrogen, and oxygen atoms [16].

Electrospray Ionization Mass Spectrometry

When analyzed using electrospray ionization mass spectrometry, oxazole-2-carboxylic acid, sodium salt exhibits different behavior compared to electron impact ionization. The soft ionization conditions of electrospray typically preserve the molecular ion, allowing for observation of the intact molecule [19] [20]. The sodium salt form may appear as the sodiated adduct in positive ion mode or as the deprotonated carboxylate in negative ion mode [19].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

136.00106224 g/mol

Monoisotopic Mass

136.00106224 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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